molecular formula C24H28N4O4S B2974705 N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide CAS No. 422280-94-2

N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide

Cat. No.: B2974705
CAS No.: 422280-94-2
M. Wt: 468.57
InChI Key: MZXJMIGNXHLPRY-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced using a suitable electrophile.

    Coupling with the Cyclohexyl Group: The final step involves the coupling of the quinazolinone intermediate with cyclohexylamine under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The furan-2-ylmethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and quinazolinone core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}butanamide: Similar structure with a butanamide group instead of propanamide.

    N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}pentanamide: Similar structure with a pentanamide group instead of propanamide.

Uniqueness

N-cyclohexyl-3-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-3-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c29-21(26-17-7-2-1-3-8-17)12-13-28-23(31)19-10-4-5-11-20(19)27-24(28)33-16-22(30)25-15-18-9-6-14-32-18/h4-6,9-11,14,17H,1-3,7-8,12-13,15-16H2,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXJMIGNXHLPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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